molecular formula C20H18FNO4 B019038 3-[5-(4-fluorophenyl)-1,5-dioxopentyl]-4-phenyl-(4S)-2-oxazolidinone CAS No. 189028-93-1

3-[5-(4-fluorophenyl)-1,5-dioxopentyl]-4-phenyl-(4S)-2-oxazolidinone

Cat. No. B019038
M. Wt: 355.4 g/mol
InChI Key: XXSSRSVXDNUAQX-QGZVFWFLSA-N
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Description

This compound is part of the oxazolidinone class, which has been extensively studied for its diverse applications in pharmaceuticals and as intermediates in organic synthesis. Oxazolidinones are known for their unique chemical structure that lends itself to a variety of chemical reactions and properties.

Synthesis Analysis

The synthesis of oxazolidinones often involves chiral auxiliary-bearing isocyanides as synthons, as demonstrated in the synthesis of strongly fluorescent oxazolidinone derivatives (Tang & Verkade, 1996). Such methods highlight the versatility of oxazolidinones in asymmetric synthesis, providing pathways to enantiomerically enriched products.

Molecular Structure Analysis

Oxazolidinones' molecular structures have been elucidated through various analytical techniques, including X-ray crystallography. The structural analysis reveals the orientation of carbonyl groups and the stereochemistry at the oxazolidinone ring, which are crucial for understanding the compound's reactivity and properties (Wang et al., 2017).

Chemical Reactions and Properties

Oxazolidinones undergo a variety of chemical reactions, including conjugate additions, esterifications, and transformations into different functional groups. These reactions are influenced by the oxazolidinone's inherent chiral centers and the steric and electronic nature of substituents (Gaul & Seebach, 2002). The chemical properties of oxazolidinones are thus highly tunable, making them valuable scaffolds in synthetic chemistry.

Physical Properties Analysis

The physical properties of oxazolidinones, such as melting points, solubility, and crystal structure, are crucial for their application in chemical synthesis and pharmaceutical development. These properties are determined by the compound's molecular structure and can affect its reactivity and stability (Chavda et al., 2006).

Chemical Properties Analysis

The chemical properties of oxazolidinones are characterized by their reactivity towards various chemical reagents, the stability of their chiral centers, and their ability to undergo stereoselective reactions. These properties make oxazolidinones versatile intermediates in the synthesis of complex organic molecules and active pharmaceutical ingredients (Singh et al., 2013).

Scientific Research Applications

Research in oxazolidinone derivatives aims to find new antibacterial agents with improved biological profiles. The intensive research activity by private companies, especially following the lead of Pharmacia & Upjohn, has identified critical features responsible for the activity of oxazolidinones. A significant number of derivatives are under study, showing the potential for these compounds to reach the market as new antibacterial solutions. This ongoing research underscores the importance of the oxazolidinone scaffold in developing novel antibacterial agents with improved efficacy and safety profiles (Poce et al., 2008).

properties

IUPAC Name

1-(4-fluorophenyl)-5-[(4S)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]pentane-1,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FNO4/c21-16-11-9-15(10-12-16)18(23)7-4-8-19(24)22-17(13-26-20(22)25)14-5-2-1-3-6-14/h1-3,5-6,9-12,17H,4,7-8,13H2/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXSSRSVXDNUAQX-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C(=O)O1)C(=O)CCCC(=O)C2=CC=C(C=C2)F)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](N(C(=O)O1)C(=O)CCCC(=O)C2=CC=C(C=C2)F)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20458165
Record name 1-(4-Fluorophenyl)-5-[(4S)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]pentane-1,5-dione
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[5-(4-fluorophenyl)-1,5-dioxopentyl]-4-phenyl-(4S)-2-oxazolidinone

CAS RN

189028-93-1
Record name (S)-1-(4-Fluorophenyl)-5-(2-oxo-4-phenyloxazolidin-3-yl)pentane-1,5-dione
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URL https://commonchemistry.cas.org/detail?cas_rn=189028-93-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Fluorophenyl)-5-[(4S)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]pentane-1,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20458165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,5-Pentanedione, 1-(4-fluorophenyl)-5-[(4S)-2-oxo-4-phenyl-3-oxazolidinyl]
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Record name 1-(4-Fluorophenyl)-5-[(4S)-2-oxo-4-phenyl-3-oxazolidinyl]-1,5-pentanedione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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